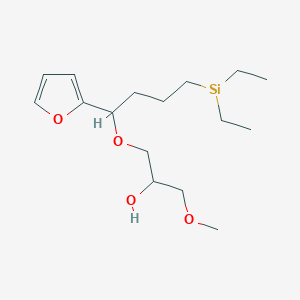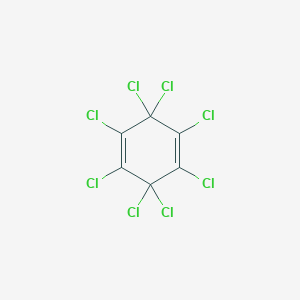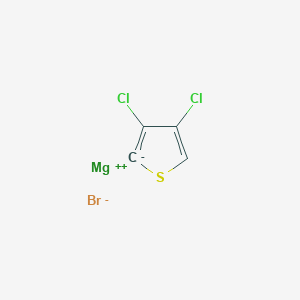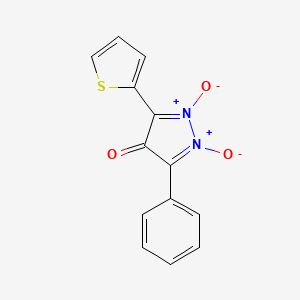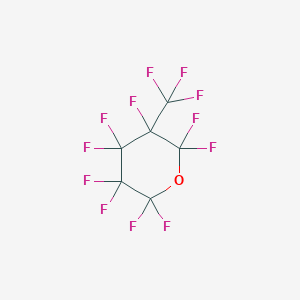![molecular formula C15H25N3O B14587395 Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- CAS No. 61322-01-8](/img/structure/B14587395.png)
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- is an organic compound belonging to the amide class. It is characterized by the presence of an amide group (C=O-NH2) and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid . Another method includes the dehydration of ammonium propionate . These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of propanamide derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common to achieve high-quality products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with similar properties but lacking the additional functional groups.
N-Methylpropanamide: Another derivative with a methyl group attached to the nitrogen atom.
N,N-Diethylpropanamide: A compound with two ethyl groups attached to the nitrogen atom.
Uniqueness
Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]- is unique due to its complex structure, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
61322-01-8 |
|---|---|
Molekularformel |
C15H25N3O |
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
3-[2-[benzyl(methyl)amino]ethylamino]-N-ethylpropanamide |
InChI |
InChI=1S/C15H25N3O/c1-3-17-15(19)9-10-16-11-12-18(2)13-14-7-5-4-6-8-14/h4-8,16H,3,9-13H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
UQUVYDUVPCQREV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CCNCCN(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
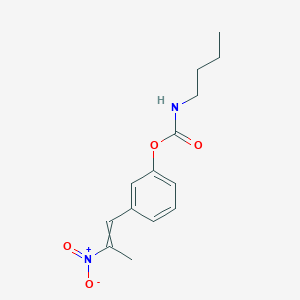
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)

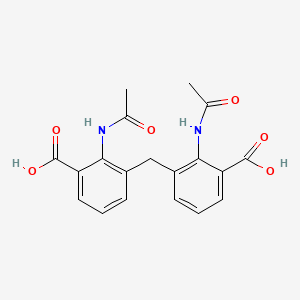
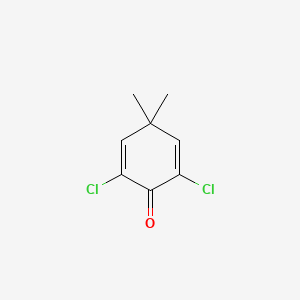
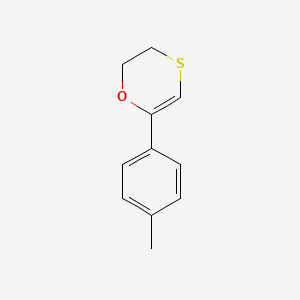
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
